Comprehensive Spectroscopic Profiling and Synthetic Utility of ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane
Comprehensive Spectroscopic Profiling and Synthetic Utility of ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane
Target Compound InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N Chemical Formula: C₁₀H₁₈O₃Si Molecular Weight: 214.33 g/mol
Executive Summary
In the rational design of complex polyketide architectures, the generation of precise hydroxycarbonyl fragments is paramount. The compound ((2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N), commonly referred to as the dioxinone-derived silyl dienol ether or masked acetoacetate ester, serves as a highly reactive, atom-economical diene in the Vinylogous Mukaiyama Aldol Reaction (VMAR)[1].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a self-validating framework for the synthesis, spectroscopic characterization, and application of this critical reagent. By understanding the mechanistic causality behind its cryogenic synthesis and its distinct spectroscopic signatures, researchers can ensure high-fidelity carbon-carbon bond formation in the total synthesis of bioactive natural products, such as Dothideopyrones and Leucascandrolide A[2][3].
Spectroscopic Data Profiling
Accurate structural validation of the silyl dienol ether is critical, as its high moisture sensitivity can lead to rapid hydrolysis back to the starting 2,2,6-trimethyl-4H-1,3-dioxin-4-one[4]. The following quantitative data provides a definitive fingerprint for the pure kinetic product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra confirm the successful kinetic deprotonation of the γ-methyl group and subsequent oxygen-silylation. The disappearance of the γ-methyl singlet and the emergence of two distinct doublets representing the exocyclic methylene protons are the primary diagnostic markers[3][5].
| Nucleus | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment / Causality |
| ¹H NMR (400 MHz, CDCl₃) | 0.27 | Singlet (s) | - | 9H | -Si(CH₃)₃ : Confirms successful O-silylation. |
| 1.55 | Singlet (s) | - | 6H | -C(CH₃)₂ : Gem-dimethyl groups of the dioxinone ring. | |
| 3.88 | Doublet (d) | 0.9 | 1H | =CHₐH : Exocyclic methylene proton (trans to ring). | |
| 4.07 | Doublet (d) | 0.9 | 1H | =CHH₆ : Exocyclic methylene proton (cis to ring). | |
| 4.65 | Singlet (s) | - | 1H | =CH : Vinylic proton on the dioxinone ring. | |
| ¹³C NMR (100 MHz, CDCl₃) | 0.24 | - | - | - | -Si(CH₃)₃ : Silicon-bound methyl carbons. |
| 24.5 | - | - | - | -C(CH₃)₂ : Gem-dimethyl carbons. | |
| 76.6 | - | - | - | C=CH₂ : Exocyclic methylene carbon (C7). | |
| 84.9 | - | - | - | C5 : Vinylic CH carbon of the ring. | |
| 102.5 | - | - | - | C2 : Quaternary acetal carbon. | |
| 151.8, 153.3 | - | - | - | C4, C6 : Oxygen-bound sp² carbons. |
Infrared (IR) and Mass Spectrometry (MS)
| Technique | Key Signals / Values | Diagnostic Significance |
| FT-IR (ATR) | ~2960, 1640, 1250, 845 cm⁻¹ | 1640 cm⁻¹ : Strong C=C stretch of the diene system. 1250/845 cm⁻¹ : Characteristic Si-CH₃ bending and stretching, validating the TMS ether[6]. |
| HRMS (ESI/EI) | m/z 214.1025 (Calculated) | Exact mass for C₁₀H₁₈O₃Si. Fragmentation typically shows loss of acetone (m/z 58) via retro-Diels-Alder, yielding a silylated acylketene fragment[7]. |
Mechanistic Causality & Experimental Design
The synthesis of SQSRJGIGIQCYGY-UHFFFAOYSA-N is governed by strict kinetic control. Any deviation in temperature or base selection will result in thermodynamic equilibration, self-condensation, or ring-opening.
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Base Selection (Steric Control): Lithium diisopropylamide (LDA) is generated in situ. Its extreme steric bulk prevents nucleophilic attack on the ester-like carbonyl of the dioxinone ring, ensuring it acts solely as a Brønsted base[8].
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Cryogenic Temperature (-78 °C): Deprotonation must occur at -78 °C. At elevated temperatures, the resulting enolate can undergo self-condensation. Furthermore, the dioxinone architecture is highly susceptible to thermal retro-Diels-Alder cleavage into highly reactive acylketenes[9]. Cryogenic conditions lock the molecule in its kinetic state, allowing exclusive deprotonation of the γ-methyl group[5].
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Hard-Hard Trapping: The addition of Trimethylsilyl chloride (TMSCl) leverages the principle of Hard-Soft Acid-Base (HSAB) theory. The "hard" alkoxide oxygen preferentially attacks the "hard" silicon atom of TMSCl, preventing unwanted C-alkylation and yielding the desired silyl dienol ether[5].
Validated Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process visual cues and strict environmental controls are embedded to ensure reproducibility.
Reagents Required:
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2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Precursor)
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Diisopropylamine (DIPA), distilled over CaH₂
-
n-Butyllithium (2.5 M in hexanes)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol:
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System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: The final product is highly moisture-sensitive; trace water will hydrolyze the silyl ether back to the ketone[4].
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Base Generation: Add anhydrous THF (32.5 mL) and DIPA (7.70 mL, 54.9 mmol) to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.
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Lithiation: Dropwise add n-BuLi (22.0 mL, 2.5 M, 55.0 mmol) over 15 minutes. Stir for 1 hour, briefly warm to 0 °C for 30 minutes to ensure complete LDA formation, then strictly re-cool to -78 °C[8].
-
Kinetic Deprotonation: Slowly add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (6.50 mL, 48.9 mmol) dropwise over 30 minutes. The solution will transition to a pale yellow/orange color. Stir for 1 hour at -78 °C[5][8].
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Silyl Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise. Stir the dark orange mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature over 2 hours[5].
-
Workup & Isolation: Quench the reaction with cold, dry pentane to precipitate LiCl salts. Filter the mixture under reduced pressure through a pad of oven-dried Celite under an Argon blanket.
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Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via fractional vacuum distillation. Collect the fraction boiling at 30–38 °C at 0.1 mmHg[4].
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Storage: Store the colorless liquid under Argon at -20 °C to prevent hydrolysis[4].
Application: Vinylogous Mukaiyama Aldol Reaction (VMAR)
The primary utility of SQSRJGIGIQCYGY-UHFFFAOYSA-N is its application in the VMAR. When exposed to an aldehyde in the presence of a Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) or a hydrogen-bond catalyst (e.g., TADDOL), the diene undergoes a highly stereoselective carbon-carbon bond formation at the γ-position[8][10].
Subsequent thermal cleavage of the dioxinone ring (retro-Diels-Alder) extrudes acetone, revealing a versatile δ-hydroxy-β-keto ester—a foundational scaffold for polyketide natural products[10].
Fig 1. Synthetic workflow and VMAR application of SQSRJGIGIQCYGY-UHFFFAOYSA-N.
References
- e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Inc.
- Synthesis and Herbicidal Activity Against Buffelgrass (Cenchrus ciliaris) of (±)-3-deoxyradicinin. Semantic Scholar.
- A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus. Journal of Natural Products - ACS Publications.
- Leucascandrolide A: Synthesis and Related Studies. The Journal of Organic Chemistry.
- Hydrogen Bond Catalyzed Enantioselective Vinylogous Mukaiyama Aldol Reaction. Organic Letters - ACS Publications.
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